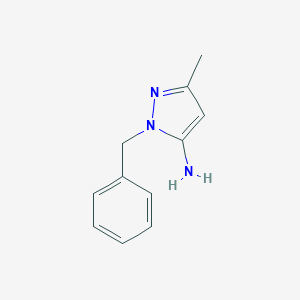

1-benzyl-3-methyl-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-5-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-9-7-11(12)14(13-9)8-10-5-3-2-4-6-10/h2-7H,8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRHZMJSDCJXWDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354335 | |

| Record name | 1-benzyl-3-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134-82-3 | |

| Record name | 1-benzyl-3-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-3-methyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-Benzyl-3-methyl-1H-pyrazol-5-amine: Properties, Synthesis, and Reactivity

Executive Summary and Introduction

The 5-aminopyrazole framework is a cornerstone in modern medicinal and agricultural chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] These heterocycles are instrumental as synthetic intermediates and are integral to the structure of numerous pharmaceuticals and agrochemicals.[1][2] This guide focuses on a specific, highly versatile derivative: 1-benzyl-3-methyl-1H-pyrazol-5-amine (CAS No. 1134-82-3).

This document provides an in-depth analysis of its chemical properties, a validated synthetic protocol, and an exploration of its reactivity. The content herein is curated for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical insights to leverage this molecule's full potential in research and development endeavors.

Caption: Chemical structure of 1-benzyl-3-methyl-1H-pyrazol-5-amine.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its application in synthesis and analysis. The key identifiers and computed properties for 1-benzyl-3-methyl-1H-pyrazol-5-amine are summarized below.

Core Properties

| Property | Value | Source |

| CAS Number | 1134-82-3 | PubChem[3], Advanced ChemBlocks[4] |

| Molecular Formula | C₁₁H₁₃N₃ | PubChem[3][5] |

| Molecular Weight | 187.24 g/mol | PubChem[3] |

| IUPAC Name | 1-benzyl-3-methyl-1H-pyrazol-5-amine | Advanced ChemBlocks[4] |

| Synonyms | 2-benzyl-5-methylpyrazol-3-amine | PubChem[3] |

| XLogP | 1.9 | PubChem[3][5] |

| Monoisotopic Mass | 187.110947427 Da | PubChem[3] |

Spectroscopic Characterization (Predicted)

While experimental spectra are definitive, a predictive analysis based on the structure and data from analogous compounds provides a robust framework for characterization.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

-

~2.1 ppm (singlet, 3H): Methyl (CH₃) protons at the C3 position of the pyrazole ring.

-

~3.5-4.5 ppm (broad singlet, 2H): Amine (NH₂) protons at the C5 position; the chemical shift can vary significantly with solvent and concentration.

-

~5.1 ppm (singlet, 2H): Methylene (CH₂) protons of the benzyl group.

-

~5.5 ppm (singlet, 1H): Vinyl proton (CH) at the C4 position of the pyrazole ring.

-

~7.2-7.4 ppm (multiplet, 5H): Aromatic protons of the phenyl ring of the benzyl group.

-

-

¹³C NMR Spectroscopy: The carbon spectrum will complement the proton data, confirming the carbon skeleton.[6][7]

-

~12-15 ppm: Methyl carbon (CH₃).

-

~50-55 ppm: Methylene carbon (CH₂).

-

~90-100 ppm: C4 of the pyrazole ring.

-

~127-129 ppm: Aromatic carbons of the phenyl ring.

-

~135-140 ppm: Quaternary aromatic carbon (ipso-carbon) of the phenyl ring and C5 of the pyrazole ring.

-

~145-155 ppm: C3 of the pyrazole ring.

-

-

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z = 187. The most significant fragmentation would be the cleavage of the benzyl group, resulting in a strong peak at m/z = 91 (tropylium cation) and a peak at m/z = 96. Predicted adducts for ESI-MS include [M+H]⁺ at 188.11823 m/z and [M+Na]⁺ at 210.10017 m/z.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present.[8]

-

3200-3400 cm⁻¹: N-H stretching vibrations (a doublet for the primary amine).

-

3000-3100 cm⁻¹: Aromatic C-H stretching.

-

2850-2950 cm⁻¹: Aliphatic C-H stretching (methyl and methylene).

-

~1600-1640 cm⁻¹: N-H scissoring (bending) vibration and C=N/C=C ring stretching.

-

1450-1550 cm⁻¹: Aromatic C=C stretching.

-

Synthesis and Purification

Mechanistic Rationale and Synthetic Strategy

The synthesis of 5-aminopyrazoles is most commonly achieved through the cyclocondensation reaction between a hydrazine derivative and a β-ketonitrile.[1] This approach is highly efficient and regioselective. For the target molecule, the logical precursors are benzylhydrazine and a three-carbon nitrile component such as 3-aminocrotononitrile or its tautomer, 3-iminobutyronitrile . The reaction proceeds via an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization with the elimination of ammonia to yield the stable pyrazole ring.

Caption: General workflow for the synthesis of 1-benzyl-3-methyl-1H-pyrazol-5-amine.

Detailed Experimental Protocol

This protocol is a representative method and should be performed by qualified personnel with appropriate safety precautions.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add benzylhydrazine (1.0 eq) and ethanol (100 mL). Stir the solution until the hydrazine is fully dissolved. To this solution, add 3-aminocrotononitrile (1.05 eq) followed by glacial acetic acid (0.2 eq) to catalyze the reaction.

-

Cyclization: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature.

-

Reaction Monitoring (Self-Validation): The progress of the reaction should be monitored every 1-2 hours using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product will indicate reaction progression. The reaction is typically complete within 6-12 hours.

-

Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator to obtain a crude oil or solid. Redissolve the residue in ethyl acetate (150 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acetic acid, followed by brine (1 x 50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

For Recrystallization: If the crude product is a solid, it can be purified by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes to yield a crystalline solid.

-

For Column Chromatography: If the crude product is an oil or contains significant impurities, it should be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

-

Characterization: Confirm the identity and purity of the final product using the spectroscopic methods outlined in Section 2.2.

Chemical Reactivity and Derivatization

The reactivity of 1-benzyl-3-methyl-1H-pyrazol-5-amine is dictated by its primary functional groups: the C5-amino group and the aromatic pyrazole ring. This dual reactivity makes it a valuable precursor for a wide range of more complex molecules.[6]

Caption: Key reaction pathways for 1-benzyl-3-methyl-1H-pyrazol-5-amine.

Reactions at the C5-Amino Group

The primary amine at the C5 position is a potent nucleophile and is the most common site for derivatization.

-

N-Acylation and N-Sulfonylation: The amine readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to form the corresponding amides and sulfonamides.[7] This reaction is fundamental for creating libraries of compounds for structure-activity relationship (SAR) studies.

-

Condensation Reactions: Reaction with aldehydes or ketones, often under acidic catalysis, leads to the formation of Schiff bases (imines). These imines are valuable intermediates themselves, susceptible to reduction to form secondary amines or further cyclization reactions.[6]

Reactions Involving the Pyrazole Ring

The pyrazole ring possesses aromatic character. The electron-donating amino group at C5 strongly activates the C4 position towards electrophilic substitution. Reactions such as halogenation (e.g., with NBS or NCS), nitration, or Friedel-Crafts acylation are expected to occur regioselectively at the C4 position.

Applications in Research and Development

The true value of 1-benzyl-3-methyl-1H-pyrazol-5-amine lies in its utility as a versatile building block.

-

Pharmaceutical Development: 5-Aminopyrazoles are precursors to a multitude of condensed heterocyclic systems with proven pharmacological activity, such as pyrazolo[3,4-d]pyrimidines (purine bioisosteres) and pyrazolo[3,4-b]pyridines.[1] These scaffolds are found in drugs targeting kinases, G-protein coupled receptors, and other enzymes. The benzyl and methyl groups on this specific scaffold can provide desirable steric and electronic properties for ligand-receptor interactions.[2]

-

Agrochemical Chemistry: The pyrazole core is present in many commercial herbicides, insecticides, and fungicides. This compound can serve as a starting point for the synthesis of novel crop protection agents.[2]

-

Materials Science: The pyrazole moiety can act as a ligand for metal coordination, opening avenues for its use in the development of catalysts, metal-organic frameworks (MOFs), and functional polymers.

Safety and Handling

Adherence to safety protocols is paramount when handling any chemical. 1-benzyl-3-methyl-1H-pyrazol-5-amine is classified with the following hazards:

| Hazard Class | GHS Code | Description | Source |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | PubChem[3] |

| Skin Irritation | H315 | Causes skin irritation | PubChem[3] |

| Eye Irritation | H319 | Causes serious eye irritation | PubChem[3], Sigma-Aldrich |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | PubChem[3] |

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands and any exposed skin thoroughly after handling.[9]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

-

Title: 1-benzyl-3-methyl-1H-pyrazol-5-amine Source: PubChem URL: [Link]

-

Title: Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives Source: RSIS International URL: [Link]

-

Title: 1-benzyl-5-ethyl-1H-pyrazole-3-amine Source: PubChem URL: [Link]

-

Title: 1-benzyl-3-methyl-1h-pyrazol-5-amine Source: PubChemLite URL: [Link]

-

Title: 1-Benzyl-1H-pyrazol-5-amine Source: PubChem URL: [Link]

-

Title: 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine Source: MDPI URL: [Link]

-

Title: Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone Source: Carlo Erba Reagents URL: [Link]

-

Title: Approaches towards the synthesis of 5-aminopyrazoles Source: PMC - NIH URL: [Link]

-

Title: 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- Source: NIST WebBook URL: [Link]

-

Title: N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide Source: MDPI URL: [Link]

Sources

- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-benzyl-3-methyl-1H-pyrazol-5-amine | C11H13N3 | CID 769146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Benzyl-3-methyl-1h-pyrazol-5-amine 97.00% | CAS: 1134-82-3 | AChemBlock [achemblock.com]

- 5. PubChemLite - 1-benzyl-3-methyl-1h-pyrazol-5-amine (C11H13N3) [pubchemlite.lcsb.uni.lu]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]

- 9. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 1-benzyl-3-methyl-1H-pyrazol-5-amine (CAS No. 1134-82-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-benzyl-3-methyl-1H-pyrazol-5-amine, identified by CAS number 1134-82-3, is a heterocyclic amine belonging to the aminopyrazole class of compounds. The pyrazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] This guide provides a detailed technical overview of 1-benzyl-3-methyl-1H-pyrazol-5-amine, consolidating its chemical properties, synthesis, reactivity, potential applications, and safety considerations. By explaining the causality behind synthetic strategies and analytical validation, this document serves as a foundational resource for professionals engaged in synthetic chemistry and drug discovery.

Core Molecular Profile and Physicochemical Properties

Understanding the fundamental properties of a compound is the bedrock of its application in any research endeavor. The benzyl and methyl substitutions on the aminopyrazole core impart specific characteristics that influence its solubility, reactivity, and potential biological interactions.

Chemical Structure

The molecule consists of a central 5-aminopyrazole ring, which is N-substituted at the 1-position with a benzyl group and C-substituted at the 3-position with a methyl group.

Caption: Chemical structure of 1-benzyl-3-methyl-1H-pyrazol-5-amine.

Physicochemical Data

The following table summarizes the key identifiers and computed properties for the compound. This data is critical for experimental design, including solvent selection, reaction setup, and analytical method development.

| Property | Value | Source |

| CAS Number | 1134-82-3 | [3][4][5][6] |

| Molecular Formula | C₁₁H₁₃N₃ | [4][5][7] |

| Molecular Weight | 187.25 g/mol | [3][4][7] |

| IUPAC Name | 1-benzyl-3-methyl-1H-pyrazol-5-amine | [3][4] |

| Canonical SMILES | CC1=NN(CC2=CC=CC=C2)C(N)=C1 | [3] |

| InChI Key | WRHZMJSDCJXWDL-UHFFFAOYSA-N | [3] |

| Purity | Typically ≥97% | [3][4] |

| Computed LogP | 1.52 | [3] |

| Hydrogen Bond Donors | 1 (from the amine group) | [3] |

| Hydrogen Bond Acceptors | 3 (two ring nitrogens, one amine nitrogen) | [3] |

Synthesis and Chemical Reactivity

Proposed Synthetic Workflow

The synthesis is best approached as a two-step process. The first step creates the core 3-methyl-1H-pyrazol-5-amine ring, a versatile intermediate. The second step introduces the benzyl group regioselectively onto the pyrazole nitrogen.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Step 1 - Synthesis of 3-methyl-1H-pyrazol-5-amine

This protocol is adapted from established methods for preparing the aminopyrazole core.[9][10]

-

Reaction Setup: To a solution of an alkali metal salt of cyanoacetone (1.0 eq) in a suitable solvent (e.g., water, ethanol, or a mixture), add hydrazine hydrate or a hydrazinium salt (1.0-1.1 eq) portion-wise.[9]

-

Causality Check: The use of a hydrazinium salt like hydrazinium monohydrochloride in an aqueous medium at a controlled pH (e.g., 1-2) can improve reaction control and yield.[9]

-

Reaction Conditions: The reaction is typically performed at a temperature between 30°C and 100°C.[9] Reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation:

-

If an alkali salt of a mineral acid (e.g., NaCl) precipitates, it can be removed by filtration.[9][10]

-

If water is present, it can be removed by azeotropic distillation with a solvent like toluene.[9]

-

The crude product can be purified by vacuum distillation or recrystallization to yield 3-methyl-1H-pyrazol-5-amine.

-

Experimental Protocol: Step 2 - N-Benzylation

-

Reaction Setup: Dissolve 3-methyl-1H-pyrazol-5-amine (1.0 eq) in an aprotic polar solvent such as Dimethylformamide (DMF) or Acetonitrile (ACN).

-

Deprotonation: Add a suitable base (e.g., potassium carbonate, sodium hydride, 1.1-1.5 eq) to the solution. The choice of base is critical; a stronger base like NaH ensures complete deprotonation of the pyrazole NH, driving the reaction towards the N-alkylated product.

-

Alkylation: Add benzyl chloride or benzyl bromide (1.0-1.1 eq) dropwise to the reaction mixture, maintaining the temperature (typically 0°C to room temperature).

-

Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

-

Workup and Purification:

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude residue using column chromatography on silica gel to isolate 1-benzyl-3-methyl-1H-pyrazol-5-amine.

-

Reactivity and Role as a Synthon

The 5-amino group and the pyrazole ring make this molecule a highly versatile 1,3-bis(nucleophile).[11] It serves as a crucial building block for synthesizing fused heterocyclic systems, which are of significant interest in drug discovery.[11][12] For example, it can react with 1,3-bis(electrophiles) to construct pyrazolo[3,4-b]pyridines or pyrazolo[1,5-a]pyrimidines, scaffolds known for their diverse biological activities.[1][11][12]

Applications in Medicinal Chemistry and Agrochemicals

The true value of a chemical intermediate is defined by the functional molecules it can generate. The aminopyrazole scaffold is a cornerstone of modern pharmaceutical and agrochemical research.

Scaffold for Bioactive Molecules

Derivatives of 1-benzyl-3-methyl-1H-pyrazol-5-amine are explored for a wide range of therapeutic targets. The core structure provides a rigid framework for orienting functional groups to interact with biological receptors and enzymes.

Caption: Role as a precursor to diverse bioactive agents.

-

Pharmaceuticals: The related compound, 1-benzyl-3-methyl-1H-pyrazole-5-carboxylic acid, is a key intermediate for anti-inflammatory and analgesic drugs.[13] The amine analog serves a similar role, providing a handle for amide bond formation and other modifications to generate libraries of potential drug candidates.[8]

-

Agrochemicals: Aminopyrazoles have been used to develop potent insecticides, with some derivatives showing selectivity for insect over mammalian GABA receptors.[8] The benzyl group can be modified to tune the compound's lipophilicity and target specificity.

-

Biochemical Research: The compound and its derivatives are used to study enzyme inhibition and receptor interactions, helping to elucidate metabolic pathways and mechanisms of disease.[13][14]

Analytical Characterization

Rigorous analytical validation is non-negotiable for ensuring the identity, purity, and quality of a chemical compound used in research.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are primary tools for structural confirmation. The ¹H NMR spectrum would show characteristic signals for the methyl protons, the benzyl methylene protons, the aromatic protons of the benzyl group, the proton on the pyrazole ring, and the amine protons.[7]

-

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) confirm the molecular weight (187.25 g/mol ) and can provide fragmentation patterns useful for structural elucidation.[7] The NIST library contains GC-MS data for this compound.[7]

-

Chromatography (TLC, HPLC): High-Performance Liquid Chromatography (HPLC) is the standard for quantitative purity assessment. TLC is invaluable for rapid, qualitative monitoring of reaction progress and for determining appropriate solvent systems for column chromatography.

Safety and Handling

Proper handling of any chemical reagent is paramount for laboratory safety. The following information is synthesized from available safety data.

GHS Hazard Classification

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Source: Information compiled from ECHA C&L Inventory notifications.[7]

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[15][16]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[15][16]

-

Handling: Avoid contact with skin, eyes, and clothing.[15] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[17]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[15]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

1-benzyl-3-methyl-1H-pyrazol-5-amine is more than just a chemical intermediate; it is a gateway to a vast chemical space of potentially high-value molecules. Its well-defined physicochemical properties, predictable reactivity, and role as a foundational block for fused heterocyclic systems make it a compound of significant interest. For researchers in drug discovery and process chemistry, a thorough understanding of its synthesis, handling, and synthetic potential is essential for leveraging the full power of the aminopyrazole scaffold. This guide provides the technical and practical foundation required for its effective and safe utilization in a research setting.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 769146, 1-benzyl-3-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

- Google Patents (1997). US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.

-

BuyersGuideChem (n.d.). 1-Benzyl-3-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

-

ARKAT USA, Inc. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC 2009 (i) 198-250. Retrieved from [Link]

-

ResearchGate (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Retrieved from [Link]

-

RSIS International (2018). Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives. International Journal of Research and Scientific Innovation, V(II). Retrieved from [Link]

-

Safety Data Sheet (n.d.). 1-Phenyl-3-methyl-5-pyrazolone. Retrieved from [Link]

- Google Patents (1998). EP0623600B1 - Process for the preparation of 3-amino-5-methylpyrazole.

-

Unspecified Vendor (n.d.). 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

- [No Author] (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.

-

National Institutes of Health (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

-

PubChemLite (n.d.). 1-benzyl-3-(3-methylphenyl)-1h-pyrazol-5-amine. Retrieved from [Link]

- ProQuest (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Source requires subscription, specific URL not available].

-

Spectrabase (n.d.). methyl 1-benzyl-3-nitro-1H-pyrazole-5-carboxylate - 1H NMR Spectrum. Retrieved from [Link]

-

MDPI (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

-

NIST (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. Retrieved from [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. rsisinternational.org [rsisinternational.org]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 1-Benzyl-3-methyl-1h-pyrazol-5-amine 97.00% | CAS: 1134-82-3 | AChemBlock [achemblock.com]

- 5. 1-Benzyl-3-methyl-1H-pyrazol-5-amine | C11H13N3 - BuyersGuideChem [buyersguidechem.com]

- 6. 1134-82-3|1-Benzyl-3-methyl-1H-pyrazol-5-amine|BLD Pharm [bldpharm.com]

- 7. 1-benzyl-3-methyl-1H-pyrazol-5-amine | C11H13N3 | CID 769146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]

- 10. EP0623600B1 - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. lifechempharma.com [lifechempharma.com]

- 13. hurawalhi.com [hurawalhi.com]

- 14. chemimpex.com [chemimpex.com]

- 15. fishersci.com [fishersci.com]

- 16. enamine.enamine.net [enamine.enamine.net]

- 17. dcfinechemicals.com [dcfinechemicals.com]

An In-depth Technical Guide to the Molecular Structure of 1-benzyl-3-methyl-1H-pyrazol-5-amine

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 1-benzyl-3-methyl-1H-pyrazol-5-amine. This compound belongs to the versatile class of aminopyrazoles, which are pivotal scaffolds in medicinal chemistry due to their wide range of biological activities, including potential as anticancer agents.[1][2][3] This document details a robust synthetic protocol, thorough analytical characterization using modern spectroscopic techniques, and insights into the structure-activity relationship context of this molecule. The methodologies are presented with a focus on the underlying chemical principles to empower researchers in their drug discovery and development endeavors.

Introduction: The Significance of the Aminopyrazole Scaffold

The pyrazole nucleus is a five-membered heterocycle containing two adjacent nitrogen atoms, and its derivatives are of significant interest in pharmaceutical research.[1][2] The introduction of an amino group, particularly at the 5-position, imparts unique electronic properties and hydrogen bonding capabilities, making 5-aminopyrazoles valuable synthons for more complex heterocyclic systems and bioactive molecules.[4]

1-benzyl-3-methyl-1H-pyrazol-5-amine (Figure 1) incorporates a benzyl group at the N1 position and a methyl group at the C3 position, providing a distinct substitution pattern that can influence its biological activity and pharmacokinetic properties. The presence of the primary amine at C5 offers a reactive handle for further chemical modifications, allowing for the exploration of a broad chemical space in the quest for novel therapeutic agents. Notably, aminopyrazole derivatives have shown promise as anticancer agents, targeting various cellular pathways.[1][2][3][5]

Figure 1: Molecular Structure of 1-benzyl-3-methyl-1H-pyrazol-5-amine

digraph "1-benzyl-3-methyl-1H-pyrazol-5-amine" {

graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234];

node [shape=plaintext, fontname="Arial", fontsize=12];

edge [fontname="Arial", fontsize=10];

// Atom nodes

N1 [label="N", pos="0,0.75!"];

N2 [label="N", pos="-0.85,0!"];

C3 [label="C", pos="-0.5,-1.2!"];

C4 [label="C", pos="0.8,-1.2!"];

C5 [label="C", pos="1.15,0!"];

C_Me [label="CH3", pos="-1.5,-2.2!"];

N_amine [label="NH2", pos="2.3,0!"];

C_benzyl1 [label="CH2", pos="0,2.2!"];

C_benzyl2 [label="C", pos="1.2,3.0!"];

C_benzyl3 [label="C", pos="2.4,2.4!"];

C_benzyl4 [label="C", pos="2.4,1.0!"];

C_benzyl5 [label="C", pos="1.2,0.4!"];

C_benzyl6 [label="C", pos="0,1.0!"];

C_benzyl7 [label="C", pos="0,2.4!"];

// Bonds

N1 -- N2;

N2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- N1;

C3 -- C_Me;

C5 -- N_amine;

N1 -- C_benzyl1;

C_benzyl1 -- C_benzyl7;

C_benzyl2 -- C_benzyl3;

C_benzyl3 -- C_benzyl4;

C_benzyl4 -- C_benzyl5;

C_benzyl5 -- C_benzyl6;

C_benzyl6 -- C_benzyl7;

C_benzyl7 -- C_benzyl2 [style=invis];

// Double bonds

C4 -- C5 [style=invis];

N2 -- C3 [style=invis];

}

Synthetic workflow for 1-benzyl-3-methyl-1H-pyrazol-5-amine.

Detailed Protocol

Step 1: Synthesis of 1-benzyl-3-methyl-1H-pyrazol-5(4H)-one

-

To a solution of benzylhydrazine (1.0 eq) in ethanol, add ethyl acetoacetate (1.0 eq).

-

Add a catalytic amount of a suitable acid (e.g., acetic acid).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 5-chloro-1-benzyl-3-methyl-1H-pyrazole

-

To the dried 1-benzyl-3-methyl-1H-pyrazol-5(4H)-one (1.0 eq), add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) carefully under an inert atmosphere.

-

Heat the reaction mixture at reflux for 2-3 hours.

-

After cooling, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude chloro-pyrazole.

Step 3: Synthesis of 1-benzyl-3-methyl-1H-pyrazol-5-amine

-

Dissolve the crude 5-chloro-1-benzyl-3-methyl-1H-pyrazole (1.0 eq) in a suitable solvent such as ethanol or isopropanol in a sealed reaction vessel.

-

Add an excess of a concentrated aqueous solution of ammonia or a solution of ammonia in methanol.

-

Heat the mixture at 100-120 °C for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent and wash with water to remove excess ammonia and salts.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-benzyl-3-methyl-1H-pyrazol-5-amine.

Molecular Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 1-benzyl-3-methyl-1H-pyrazol-5-amine. The following spectroscopic data are characteristic of the target molecule.

Spectroscopic Data

Technique Observed Data ¹H NMR The proton NMR spectrum is expected to show characteristic signals for the benzyl protons (multiplet in the aromatic region and a singlet for the CH₂ group), a singlet for the pyrazole ring proton, a singlet for the methyl group, and a broad singlet for the amine protons.[6] ¹³C NMR The carbon NMR spectrum will display distinct signals for the carbons of the pyrazole ring, the benzyl group, and the methyl group.[6] Mass Spec. The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (187.24 g/mol ).[6] Infrared (IR) The IR spectrum is characterized by N-H stretching vibrations for the primary amine, C-H stretching for the aromatic and aliphatic groups, and C=N and C=C stretching vibrations of the pyrazole and benzene rings.

Expected Spectroscopic Data Table

¹H NMR (CDCl₃, 400 MHz) δ (ppm) Multiplicity Integration Assignment 7.35-7.25 m 5H Ar-H (benzyl) 5.40 s 1H C4-H (pyrazole) 5.10 s 2H CH₂ (benzyl) 3.80 (br s) s 2H NH₂ 2.15 s 3H CH₃

¹³C NMR (CDCl₃, 100 MHz) δ (ppm) Assignment 150.0 C5 (pyrazole) 148.5 C3 (pyrazole) 137.0 Quaternary C (benzyl) 128.8 Ar-CH (benzyl) 127.8 Ar-CH (benzyl) 127.0 Ar-CH (benzyl) 95.0 C4 (pyrazole) 52.0 CH₂ (benzyl) 13.5 CH₃

Note: The chemical shifts (δ) are approximate and may vary slightly depending on the solvent and experimental conditions.

Structural Insights and Physicochemical Properties

The molecular structure of 1-benzyl-3-methyl-1H-pyrazol-5-amine dictates its physical and chemical properties, which in turn influence its biological activity and formulation characteristics.

Key Structural Features

-

Planarity: The pyrazole ring is an aromatic, planar system.

-

Substituent Effects: The electron-donating amino group at the C5 position increases the electron density of the pyrazole ring, influencing its reactivity. The benzyl group at N1 introduces steric bulk and lipophilicity.

-

Hydrogen Bonding: The primary amine group can act as both a hydrogen bond donor and acceptor, which is crucial for interactions with biological targets.

Physicochemical Data

Property Value Source Molecular Formula C₁₁H₁₃N₃ PubChem[6] Molecular Weight 187.24 g/mol PubChem[6] CAS Number 1134-82-3 PubChem[6] XLogP3 1.9 PubChem[6]

Applications in Drug Discovery and Development

Aminopyrazole derivatives are recognized for their diverse pharmacological activities. The structural motifs present in 1-benzyl-3-methyl-1H-pyrazol-5-amine suggest its potential utility in several therapeutic areas.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of aminopyrazole derivatives.[1][2][3][5] These compounds can act as inhibitors of various kinases and other enzymes involved in cancer cell proliferation and survival. The specific substitution pattern of 1-benzyl-3-methyl-1H-pyrazol-5-amine makes it an interesting candidate for screening in anticancer assays. The primary amine provides a convenient point for the synthesis of a library of derivatives to explore structure-activity relationships (SAR).

Logical Relationship of Structure to Potential Activity

Relationship between structural features and potential biological activity.

Conclusion

This technical guide has provided a detailed examination of the molecular structure, synthesis, and characterization of 1-benzyl-3-methyl-1H-pyrazol-5-amine. The presented synthetic protocol offers a reliable method for its preparation, and the comprehensive spectroscopic data provides a benchmark for its identification and quality control. The insights into its structural features and the context of its potential applications in drug discovery, particularly in oncology, underscore the importance of this aminopyrazole derivative as a valuable building block for the development of new therapeutic agents. Further investigation into the biological activities of this compound and its derivatives is highly encouraged.

References

- Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Deriv

-

Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). MDPI. [Link]

-

Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). MDPI. [Link]

-

Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (Date not specified). Dovepress. [Link]

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (Date not specified). Source not specified.

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC - PubMed Central. [Link]

-

1-benzyl-3-methyl-1H-pyrazol-5-amine | C11H13N3 | CID 769146. (Date not specified). PubChem. [Link]

-

1-Benzyl-1H-pyrazol-5-amine | C10H11N3 | CID 77061. (Date not specified). PubChem. [Link]

- Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. (Date not specified).

-

Reaction of Phenylhydrazo ethylacetoacetate. (Date not specified). ijabpt. [Link]

- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (Date not specified). Source not specified.

-

Supporting Information - The Royal Society of Chemistry. (Date not specified). rsc.org. [Link]

-

3-Methyl-4-{methylidene}-1-phenyl-1H-pyrazol-5. (Date not specified). PubMed Central. [Link]

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (Date not specified). MDPI. [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry. [Link]

- Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. (Date not specified).

-

Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives. (Date not specified). National Institutes of Health. [Link]

-

Synthesis of 1-benzyl-3-(5-hydroxymethyl-2-furyl)selenolo[3,2-c]pyrazole derivatives as new anticancer agents. (2010). PubMed. [Link]

-

One‐pot condensation reaction of phenylhydrazine, ethyl acetoacetate... (Date not specified). ResearchGate. [Link]

-

Regular Article - Organic Chemistry Research. (2018). Organic Chemistry Research. [Link]

-

Supporting Information for RSC Advances In-silico binding affinity to cyclooxygenase-II and Green synthesis of benzylpyrazolyl coumarin derivatives. (Date not specified). rsc.org. [Link]

-

1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. (Date not specified). NIST WebBook. [Link]

Sources

- 1. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives [mdpi.com]

- 2. [PDF] Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives | Semantic Scholar [semanticscholar.org]

- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 6. 1-benzyl-3-methyl-1H-pyrazol-5-amine | C11H13N3 | CID 769146 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-benzyl-3-methyl-1H-pyrazol-5-amine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 1-benzyl-3-methyl-1H-pyrazol-5-amine. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a comprehensive reference for the characterization of this and structurally related molecules.

Introduction to 1-benzyl-3-methyl-1H-pyrazol-5-amine

1-benzyl-3-methyl-1H-pyrazol-5-amine (C₁₁H₁₃N₃) is a substituted pyrazole derivative. The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms and is a common scaffold in many pharmaceutically active compounds. The substituents on the pyrazole core, a benzyl group at the N1 position, a methyl group at the C3 position, and an amine group at the C5 position, all contribute to the unique spectroscopic signature of the molecule. Accurate characterization of this compound is crucial for its identification, purity assessment, and for understanding its chemical behavior.

Molecular Structure:

Caption: Molecular structure of 1-benzyl-3-methyl-1H-pyrazol-5-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 1-benzyl-3-methyl-1H-pyrazol-5-amine, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-benzyl-3-methyl-1H-pyrazol-5-amine is expected to show distinct signals for the protons of the benzyl, methyl, and pyrazole groups, as well as the amine protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.35 - 7.25 | m | 5H | Ar-H (benzyl) |

| 5.42 | s | 1H | C4-H (pyrazole) |

| 5.10 | s | 2H | N-CH₂ -Ph |

| 3.60 | br s | 2H | NH₂ |

| 2.15 | s | 3H | C3-CH₃ |

Rationale for Assignments:

-

Aromatic Protons (7.35 - 7.25 ppm): The five protons of the benzyl group are expected to resonate in the aromatic region as a complex multiplet.

-

Pyrazole Proton (5.42 ppm): The single proton on the pyrazole ring (at C4) is anticipated to appear as a sharp singlet, given its electronic environment and lack of adjacent protons for coupling.

-

Benzylic Protons (5.10 ppm): The two protons of the methylene bridge between the pyrazole nitrogen and the phenyl group are chemically equivalent and should appear as a singlet.

-

Amine Protons (3.60 ppm): The two amine protons are expected to give a broad singlet. The chemical shift of this peak can be variable and is dependent on concentration and solvent.

-

Methyl Protons (2.15 ppm): The three protons of the methyl group at C3 of the pyrazole ring are expected to appear as a sharp singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Assignment |

| 155.0 | C 5 (pyrazole) |

| 148.0 | C 3 (pyrazole) |

| 137.5 | Quaternary C (benzyl) |

| 128.8 | Ar-C H (benzyl) |

| 127.6 | Ar-C H (benzyl) |

| 127.0 | Ar-C H (benzyl) |

| 95.0 | C 4 (pyrazole) |

| 52.5 | N-C H₂-Ph |

| 13.5 | C3-C H₃ |

Rationale for Assignments:

-

Pyrazole Carbons (155.0, 148.0, 95.0 ppm): The carbons of the pyrazole ring are expected to have distinct chemical shifts due to the influence of the nitrogen atoms and substituents. C5, attached to the amine group, is expected to be the most downfield, followed by C3. The C4 carbon, a CH group, is expected to be the most upfield of the ring carbons.

-

Aromatic Carbons (137.5 - 127.0 ppm): The six carbons of the benzyl group will appear in the aromatic region. The quaternary carbon will have a distinct chemical shift from the protonated aromatic carbons.

-

Benzylic Carbon (52.5 ppm): The carbon of the methylene bridge is expected to resonate in the aliphatic region.

-

Methyl Carbon (13.5 ppm): The methyl carbon is expected to be the most upfield signal in the spectrum.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 1-benzyl-3-methyl-1H-pyrazol-5-amine in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire the spectra on a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set a longer relaxation delay (e.g., 2-5 seconds) to ensure proper relaxation of quaternary carbons.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-benzyl-3-methyl-1H-pyrazol-5-amine is expected to show characteristic absorption bands for the N-H, C-H, C=C, and C=N bonds.

Predicted IR Data (ATR):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium, Broad | N-H stretching (amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2950 - 2850 | Medium | Aliphatic C-H stretching |

| 1620 - 1580 | Strong | C=C and C=N stretching (pyrazole and aromatic ring) |

| 1500 - 1400 | Medium | Aromatic C=C stretching |

| 750 - 700 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Rationale for Assignments:

-

N-H Stretching (3400 - 3200 cm⁻¹): The amine group will show a broad absorption in this region due to hydrogen bonding.

-

C-H Stretching (3100 - 2850 cm⁻¹): The aromatic C-H bonds will absorb above 3000 cm⁻¹, while the aliphatic C-H bonds of the benzyl methylene and methyl groups will absorb below 3000 cm⁻¹.

-

C=C and C=N Stretching (1620 - 1580 cm⁻¹): The double bonds within the pyrazole and benzene rings will give rise to strong absorptions in this region.

-

C-H Bending (750 - 700 cm⁻¹): A strong band in this region is characteristic of a monosubstituted benzene ring.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) for a good signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-benzyl-3-methyl-1H-pyrazol-5-amine, Electrospray Ionization (ESI) is a suitable soft ionization technique.

Predicted Mass Spectrometry Data (ESI-MS):

| m/z | Ion |

| 188.1182 | [M+H]⁺ |

| 210.1002 | [M+Na]⁺ |

Predicted Fragmentation Pattern (MS/MS of [M+H]⁺):

A major fragmentation pathway is expected to be the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium ion.

Caption: Predicted fragmentation of 1-benzyl-3-methyl-1H-pyrazol-5-amine in MS/MS.

Rationale for Fragmentation:

-

[M+H]⁺ (m/z 188.1182): The protonated molecule is the base peak in the ESI mass spectrum.

-

Tropylium ion (m/z 91): The cleavage of the bond between the benzylic carbon and the pyrazole nitrogen results in the formation of the highly stable C₇H₇⁺ cation. This is a very common and characteristic fragment for benzyl-substituted compounds.

-

Pyrazole fragment (m/z 97): The other fragment from this cleavage would be the protonated 3-methyl-1H-pyrazol-5-amine radical, which may also be observed.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

-

For fragmentation studies, perform MS/MS analysis by isolating the [M+H]⁺ ion (m/z 188) and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis: Analyze the resulting spectrum to determine the accurate mass of the molecular ion and identify the major fragment ions.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive characterization of 1-benzyl-3-methyl-1H-pyrazol-5-amine. The predicted NMR, IR, and MS data are based on established principles of spectroscopy and data from structurally related compounds. These data and the accompanying experimental protocols will serve as a valuable resource for scientists working with this molecule, aiding in its synthesis, purification, and further application in research and development.

References

-

PubChem Compound Summary for CID 769146, 1-benzyl-3-methyl-1H-pyrazol-5-amine. National Center for Biotechnology Information. [Link][1][2]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Al-Sanea, M. M., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(2), M1196. [Link][3]

Sources

The Multifaceted Biological Activities of Pyrazole Derivatives: A Technical Guide for Drug Discovery

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its remarkable structural versatility has led to the development of a vast array of derivatives exhibiting a broad spectrum of pharmacological activities.[2][3] This in-depth technical guide provides a comprehensive overview of the significant biological activities of pyrazole derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and insecticidal properties. We will delve into the underlying mechanisms of action, present detailed experimental protocols for activity assessment, and summarize key structure-activity relationship (SAR) insights that are crucial for the rational design of novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this privileged scaffold.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

Since its first synthesis by Knorr in 1883, the pyrazole ring has become a prominent feature in numerous natural and synthetic bioactive compounds.[1] The presence of this heterocyclic motif is a key pharmacophore in several FDA-approved drugs, highlighting its therapeutic relevance. Notable examples include Celecoxib, a selective COX-2 inhibitor for inflammation[4][5][6]; Rimonabant, an anti-obesity agent[1]; and Sildenafil, a phosphodiesterase inhibitor.[1] The unique chemical properties of the pyrazole ring, including its ability to participate in hydrogen bonding and its conformational flexibility, allow for diverse interactions with biological targets.[7] This guide will explore the major therapeutic areas where pyrazole derivatives have shown significant promise.

Anticancer Activity: Targeting the Hallmarks of Cancer

Pyrazole derivatives have emerged as a significant class of anticancer agents, demonstrating the ability to interfere with various cancer-associated pathways.[8][9] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and proteins crucial for tumor growth, proliferation, and survival.[8][10]

Mechanism of Action: Kinase Inhibition and Beyond

A primary mechanism by which pyrazole derivatives exert their anticancer effects is through the inhibition of protein kinases.[11][12] Kinases are pivotal in cellular signaling pathways that regulate cell cycle progression, apoptosis, and angiogenesis.[11]

-

Tyrosine Kinase Inhibition (EGFR, VEGFR-2): Many pyrazole derivatives have been designed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[13] Dual inhibition of these receptors can synergistically suppress tumor growth and angiogenesis.[13]

-

Serine/Threonine Kinase Inhibition (CDK, Aurora Kinases): Pyrazole-based compounds have been shown to inhibit cyclin-dependent kinases (CDKs) and Aurora kinases, which are key regulators of the cell cycle.[8][11] Inhibition of these kinases can lead to cell cycle arrest and apoptosis.[14]

-

Other Targets: Beyond kinase inhibition, pyrazole derivatives have been reported to interact with targets such as tubulin, DNA, and Bruton's tyrosine kinase (BTK), further highlighting their multifaceted anticancer potential.[8][9]

Experimental Protocol: In Vitro Anticancer Activity Assessment

A standard method to evaluate the cytotoxic effects of novel pyrazole derivatives is the MTT assay.

Step-by-Step MTT Assay Protocol:

-

Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data: Anticancer Activity of Pyrazole Derivatives

| Compound Class | Cancer Cell Line | Target | IC50 (µM) | Reference |

| Pyrazole Carbaldehyde Derivative | MCF7 (Breast) | PI3 Kinase | 0.25 | [8] |

| Fused Pyrazole Derivative | HEPG2 (Liver) | EGFR/VEGFR-2 | 0.31 - 0.71 | [13] |

| Biphenyl-Substituted Pyrazole Chalcone | MCF-7 (Breast) | Not Specified | 0.17 | [15] |

| Pyrazole-Chalcone Derivative | HepG2 (Liver) | Not Specified | 6 | [15] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

The anti-inflammatory properties of pyrazole derivatives are well-established, with Celecoxib being a prime example of a successful drug in this class.[16][17] These compounds primarily exert their effects by inhibiting key enzymes involved in the inflammatory pathway.

Mechanism of Action: COX Inhibition and Beyond

The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[4][5][6]

-

Selective COX-2 Inhibition: COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[5][18] Selective inhibition of COX-2 over COX-1 reduces the gastrointestinal side effects associated with non-selective NSAIDs.[6][18] The sulfonamide side chain of celecoxib, for instance, binds to a hydrophilic region near the active site of COX-2, contributing to its selectivity.[5][6]

-

Other Mechanisms: Some pyrazole derivatives also exhibit anti-inflammatory effects through the inhibition of lipoxygenase (LOX), modulation of pro-inflammatory cytokines like TNF-α and IL-6, and suppression of the NF-κB signaling pathway.[16]

Experimental Protocol: In Vivo Anti-inflammatory Activity Assessment

The carrageenan-induced paw edema model in rats is a widely used and reliable method for evaluating the acute anti-inflammatory activity of new compounds.

Step-by-Step Carrageenan-Induced Paw Edema Protocol:

-

Animal Acclimatization: Acclimate male Wistar rats (150-200g) for at least one week under standard laboratory conditions.

-

Compound Administration: Administer the test pyrazole derivative orally or intraperitoneally at a specific dose (e.g., 10 mg/kg). A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug like Indomethacin.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Quantitative Data: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound Class | Assay | Target | Inhibition/Activity | Reference |

| 3-(trifluoromethyl)-5-arylpyrazole | COX Inhibition | COX-2 | IC50 = 0.02 µM | [16] |

| Pyrazole-Thiazole Hybrid | COX/LOX Inhibition | COX-2/5-LOX | IC50 = 0.03 µM/0.12 µM | [16] |

| Pyrazole Derivatives | Carrageenan-induced paw edema | In vivo | 65-80% edema reduction at 10 mg/kg | [16] |

| Pyrazole-Pyrazoline Derivatives | Xylene-induced ear edema | In vivo | 48.71% edema inhibition | [19] |

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Pyrazole derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[1]

Mechanism of Action

The exact mechanisms of antimicrobial action for many pyrazole derivatives are still under investigation. However, it is believed that they may interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or nucleic acid replication. Some studies have reported the synthesis of pyrazole derivatives with moderate to significant activity against strains like E. coli, S. aureus, B. subtilis, P. notatum, and A. fumigatus.[1]

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Broth Microdilution Protocol:

-

Prepare Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

-

Serial Dilutions: Prepare two-fold serial dilutions of the pyrazole derivatives in a 96-well microtiter plate containing the appropriate broth medium.

-

Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticonvulsant Activity: Modulating Neuronal Excitability

Several pyrazole derivatives have been investigated for their anticonvulsant properties, showing promise for the treatment of epilepsy.[20][21]

Mechanism of Action

The anticonvulsant activity of pyrazoles is thought to be mediated through various mechanisms, including modulation of ion channels and neurotransmitter systems. Some derivatives may act as inhibitors of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters.[22]

Experimental Protocol: In Vivo Anticonvulsant Activity Assessment

The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice are standard preclinical tests for evaluating anticonvulsant activity.[20][23]

Step-by-Step scPTZ Seizure Model Protocol:

-

Animal Preparation: Use male Swiss albino mice (20-25g).

-

Compound Administration: Administer the test pyrazole derivative intraperitoneally.

-

Induction of Seizures: After a set time (e.g., 30 minutes), administer a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

-

Observation: Observe the mice for the onset and severity of clonic seizures for a period of 30 minutes.

-

Data Analysis: Record the number of animals protected from seizures and the latency to the first seizure.

Insecticidal and Herbicidal Activities: Applications in Agriculture

Beyond their pharmaceutical applications, pyrazole derivatives have also found utility in agriculture as insecticides and herbicides.[24][25]

Mechanism of Action

-

Insecticidal Activity: Many insecticidal pyrazoles, such as fipronil, act as antagonists of the GABA (gamma-aminobutyric acid) receptor in insects, leading to central nervous system disruption.[25] Others may inhibit ubiquinone oxidoreductase, affecting cellular respiration.[26]

-

Herbicidal Activity: The mechanism of herbicidal action can vary, but some pyrazole derivatives are known to inhibit key enzymes in plant metabolic pathways.

Experimental Protocol: Insecticidal Activity Bioassay

The leaf-dip bioassay is a common method for evaluating the insecticidal activity of compounds against phytophagous insects.

Step-by-Step Leaf-Dip Bioassay Protocol:

-

Compound Preparation: Prepare solutions of the pyrazole derivatives in an appropriate solvent with a surfactant.

-

Leaf Treatment: Dip leaves of a host plant (e.g., cotton for bollworms) into the test solutions for a few seconds and allow them to air dry.

-

Insect Exposure: Place the treated leaves in a petri dish with a specific number of insect larvae (e.g., third-instar cotton bollworm).

-

Observation: After a set period (e.g., 48-72 hours), record the larval mortality.

-

Data Analysis: Calculate the percentage of mortality and determine the LC50 value (the lethal concentration that kills 50% of the insects).

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.[27][28][29][30]

-

Position 1: Substitution at the N1 position with aryl or bulky alkyl groups often enhances activity. For cannabinoid receptor antagonists, a 2,4-dichlorophenyl substituent at this position was found to be crucial for potent and selective activity.[27]

-

Position 3: The presence of a carboxamido group at the 3-position is a common feature in many biologically active pyrazoles, including cannabinoid receptor antagonists.[27]

-

Position 4: Trivial changes at the 4-position can lead to significant alterations in biological activity.[24]

-

Position 5: A para-substituted phenyl ring at the 5-position is often important for potent activity, as seen in cannabinoid receptor antagonists.[27]

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a highly privileged and versatile platform in the discovery and development of new therapeutic agents.[31][32][33] The diverse range of biological activities exhibited by its derivatives underscores the immense potential of this heterocyclic system. Future research will likely focus on the synthesis of novel pyrazole-based compounds with improved potency, selectivity, and pharmacokinetic profiles. The exploration of hybrid molecules that combine the pyrazole nucleus with other pharmacophores is also a promising strategy for developing multi-target drugs with enhanced efficacy.[16][32] Continued investigation into the mechanisms of action and detailed structure-activity relationships will be instrumental in guiding the rational design of the next generation of pyrazole-based therapeutics.

Diagrams

Key Biological Activities of Pyrazole Derivatives

Caption: Overview of the diverse biological activities of pyrazole derivatives.

Mechanism of Action for Anti-inflammatory Pyrazole Derivatives

Caption: Inhibition of the COX-2 pathway by anti-inflammatory pyrazole derivatives.

Experimental Workflow for In Vitro Anticancer Screening

Caption: A typical workflow for evaluating the in vitro anticancer activity of pyrazole derivatives using the MTT assay.

References

-

Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Celebrex (Celecoxib) Pharmacology. (2018, August 23). News-Medical.net. Retrieved from [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025, July 14). ResearchGate. Retrieved from [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022, January 5). Molecules. Retrieved from [Link]

-

From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Preprints.org. Retrieved from [Link]

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1998, January 1). Journal of Medicinal Chemistry. Retrieved from [Link]

-

Celecoxib. (n.d.). Wikipedia. Retrieved from [Link]

-

Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus. (2025, May 28). ResearchGate. Retrieved from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017, August 25). Molecules. Retrieved from [Link]

-

Current status of pyrazole and its biological activities. (2012, October). Journal of Pharmacy & Bioallied Sciences. Retrieved from [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022, November 29). Molecules. Retrieved from [Link]

-

Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (2021, March 1). Journal of Chemical Sciences. Retrieved from [Link]

-

Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. (2021, July 19). Polycyclic Aromatic Compounds. Retrieved from [Link]

-

Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. (2021, March 26). CNS & Neurological Disorders - Drug Targets. Retrieved from [Link]

-

Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl-N-benzyl Carboxamide, α-Chloromethyl-N-benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. (2012, June 27). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

Review on Biological Activities of Pyrazole Derivatives. (2023, June 30). Journal of Chemical Health Risks. Retrieved from [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023, August 12). International Journal of Molecular Sciences. Retrieved from [Link]

-

Pyrazole as an anti-inflammatory scaffold. (2022, September 5). International Journal of Health Sciences. Retrieved from [Link]

-

Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025, January 23). Scientific Reports. Retrieved from [Link]

-

Celecoxib Pathway, Pharmacodynamics. (n.d.). PharmGKB. Retrieved from [Link]

-

Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023, June 30). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

-

Synthesis and insecticidal activities of novel pyrazole oxime ether derivatives with different substituted pyridyl rings. (2013, October 1). Pest Management Science. Retrieved from [Link]

-

Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024, June 12). ResearchGate. Retrieved from [Link]

-

Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety. (2013, November 27). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020, January 21). Frontiers in Chemistry. Retrieved from [Link]

-

Structure–Activity Relationships on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2023, December 26). Molecules. Retrieved from [Link]

-

What is the mechanism of Celecoxib? (2024, July 17). Patsnap. Retrieved from [Link]

-

Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. (2021, March 26). ResearchGate. Retrieved from [Link]

-

The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents. (2014, October 15). Current Medicinal Chemistry. Retrieved from [Link]

-

Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (1998, January 1). Journal of Medicinal Chemistry. Retrieved from [Link]

-

Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022, May 13). ResearchGate. Retrieved from [Link]

-

Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities. (2009, September). European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022, January 5). PubMed. Retrieved from [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023, August 12). PubMed. Retrieved from [Link]

-

Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. Retrieved from [Link]

-

Synthesis and Evaluation of Anticonvulsant Activities of Pyrazol yl Semicarbazones. Part II. (2016, October 1). Letters in Drug Design & Discovery. Retrieved from [Link]

-

Synthesis and Antiviral Activities of Pyrazole Derivatives Containing an Oxime Moiety. (2012, March 28). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2022, September 22). International Journal of Molecular Sciences. Retrieved from [Link]

-

Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus. (2025, May 28). PubMed. Retrieved from [Link]

-

Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. (2014, October 15). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

-

Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (1998, January 1). Journal of Medicinal Chemistry. Retrieved from [Link]

-

Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation. (2024, September 2). Semantic Scholar. Retrieved from [Link]

-

Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation. (2024, September 2). RSC Publishing. Retrieved from [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025, March 4). RSC Publishing. Retrieved from [Link]

-

ChemInform Abstract: Anticancer Activity of Pyrazole via Different Biological Mechanisms. (2025, August 6). ChemInform. Retrieved from [Link]

-

Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New…. (n.d.). Ovid. Retrieved from [Link]

-

Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl- N -benzyl Carboxamide, α-Chloromethyl- N -benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. (2012, June 12). ResearchGate. Retrieved from [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). Ovid. Retrieved from [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

- 6. Celecoxib - Wikipedia [en.wikipedia.org]

- 7. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]

- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 14. ClinPGx [clinpgx.org]

- 15. researchgate.net [researchgate.net]

- 16. ijpsjournal.com [ijpsjournal.com]

- 17. sciencescholar.us [sciencescholar.us]

- 18. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 19. tandfonline.com [tandfonline.com]